
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is a chemical compound with the molecular formula C7H12Cl2F3ISi. It is known for its unique combination of halogen atoms and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including halogenation and fluorination, to introduce the desired halogen atoms at specific positions on the carbon chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and silylation reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Conditions often involve polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new organosilicon compounds, while reduction reactions can produce simpler hydrocarbons or alcohols.
Applications De Recherche Scientifique
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce halogen and silyl groups into target molecules.
Biology: Investigated for its potential use in modifying biomolecules and studying their interactions.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane involves its ability to undergo various chemical reactions, such as substitution and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species. For example, in organic synthesis, the compound may act as a halogenating or silylating agent, modifying the structure and reactivity of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
- (3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane
Uniqueness
(3,4-Dichloro-3,4,4-trifluoro-1-iodobutyl)(trimethyl)silane is unique due to its specific combination of halogen atoms and a trimethylsilyl group. This combination imparts distinct reactivity and chemical properties, making it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
649-66-1 |
|---|---|
Formule moléculaire |
C7H12Cl2F3ISi |
Poids moléculaire |
379.06 g/mol |
Nom IUPAC |
(3,4-dichloro-3,4,4-trifluoro-1-iodobutyl)-trimethylsilane |
InChI |
InChI=1S/C7H12Cl2F3ISi/c1-14(2,3)5(13)4-6(8,10)7(9,11)12/h5H,4H2,1-3H3 |
Clé InChI |
CKAINWCJUNQPOI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CC(C(F)(F)Cl)(F)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
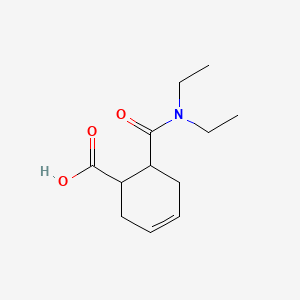

![3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol](/img/structure/B14756235.png)
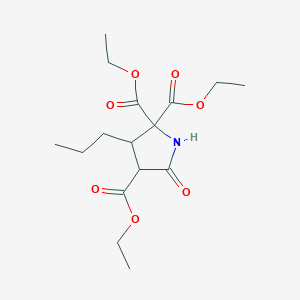
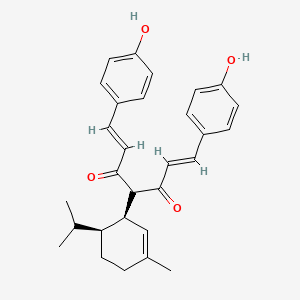
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
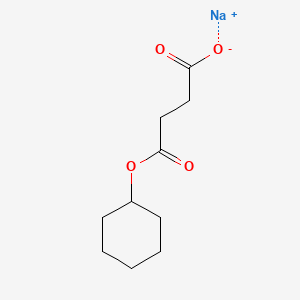
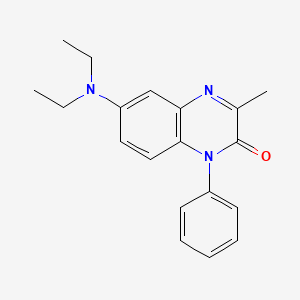
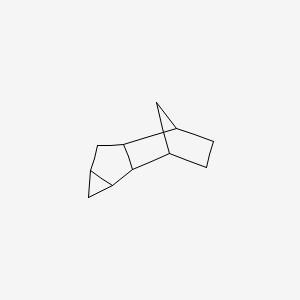
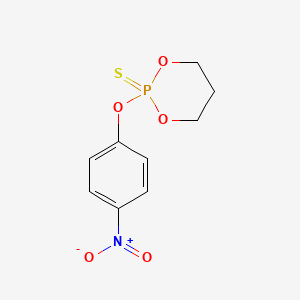

![1-[(1-Adamantylamino)acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B14756281.png)
![n-[(Benzyloxy)carbonyl]tyrosylglycinamide](/img/structure/B14756283.png)
